molecular formula C16H11FN2O5 B5722679 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide

Cat. No. B5722679
M. Wt: 330.27 g/mol
InChI Key: WKKALWMXEPLVLK-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide, also known as BNPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a fluorescent probe that can be used to detect protein-protein interactions, and has also shown promise as a potential therapeutic agent for certain diseases. In

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been primarily used as a fluorescent probe to detect protein-protein interactions. It has been shown to be effective in detecting interactions between various proteins, including those involved in cancer development and progression. This compound has also been used to study protein folding and misfolding, as well as protein aggregation. In addition, this compound has shown promise as a potential therapeutic agent for certain diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide is based on its ability to bind to specific proteins and emit fluorescence upon binding. This fluorescence can be detected and used to study protein-protein interactions and other protein-related phenomena. In addition, this compound has been shown to have potential therapeutic effects through its ability to inhibit certain enzymes and proteins involved in disease development.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro, making it a safe and effective tool for scientific research. It has also been shown to be stable in various biological environments, including serum and cell lysates. In addition, this compound has been shown to have a high binding affinity for certain proteins, making it an effective tool for detecting and studying protein-protein interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide in lab experiments include its high binding affinity for certain proteins, its stability in biological environments, and its minimal toxicity. However, there are also limitations to using this compound, including its relatively high cost and the need for specialized equipment to detect its fluorescence.

Future Directions

There are many potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide. One area of interest is the development of new and improved synthesis methods for this compound, which could make it more accessible and cost-effective for use in scientific research. Another area of interest is the further exploration of this compound's potential therapeutic effects, particularly in the treatment of cancer and Alzheimer's disease. Additionally, there is potential for the development of new probes based on the structure of this compound, which could be used to study a wide range of protein-related phenomena.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide involves several steps, including the preparation of 2-fluoro-5-nitrophenylacetic acid, the conversion of this acid to its corresponding acid chloride, and the reaction of this acid chloride with 3-(1,3-benzodioxol-5-yl)prop-2-en-1-amine. The final product is purified using column chromatography. This synthesis method has been well-established and has been used to produce this compound for use in various scientific studies.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O5/c17-12-4-3-11(19(21)22)8-13(12)18-16(20)6-2-10-1-5-14-15(7-10)24-9-23-14/h1-8H,9H2,(H,18,20)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKALWMXEPLVLK-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.